4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a chemical compound known for its unique structural properties and diverse applications. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a benzenesulfonamide moiety via an ether linkage. Its molecular formula is C12H6ClF3NO3S, and it is often used in various scientific research and industrial applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-ol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfonamides. Reagents like hydrogen peroxide or sodium borohydride are typically used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring is coupled with boronic acids in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .
In the context of herbicides, similar compounds inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts the growth and development of weeds, making it an effective herbicidal agent .
Comparison with Similar Compounds
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide can be compared with other similar compounds such as:
Haloxyfop-P-methyl: A herbicide with a similar pyridine structure but different functional groups.
Fluazifop-P-butyl: Another herbicide with a similar mode of action but different structural features.
Diclofop-methyl: A herbicide with a similar mechanism of action but different chemical structure.
These compounds share similar biological activities but differ in their chemical structures, which influence their specific applications and effectiveness.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O3S/c13-10-5-7(12(14,15)16)6-18-11(10)21-8-1-3-9(4-2-8)22(17,19)20/h1-6H,(H2,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVZALOFQAXATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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